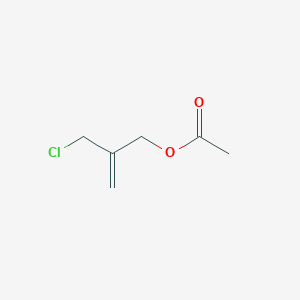

1-Chloro-2-methylene-3-acetoxypropane

Description

1-Chloro-2-methylene-3-acetoxypropane is a chlorinated organic compound characterized by a propane backbone with three distinct functional groups: a chlorine atom at position 1, a methylene (=CH₂) group at position 2, and an acetoxy (OAc) ester group at position 3. Its molecular formula is C₆H₉ClO₂, with a molecular weight of 148.59 g/mol. The compound’s structure (Cl–CH₂–C(=CH₂)–OAc) combines electrophilic (Cl), unsaturated (methylene), and polar (acetoxy) moieties, making it reactive in substitution, addition, and ester hydrolysis reactions.

Properties

Molecular Formula |

C6H9ClO2 |

|---|---|

Molecular Weight |

148.59 g/mol |

IUPAC Name |

2-(chloromethyl)prop-2-enyl acetate |

InChI |

InChI=1S/C6H9ClO2/c1-5(3-7)4-9-6(2)8/h1,3-4H2,2H3 |

InChI Key |

KPLAIUKWZKPIQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=C)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Chloro-2-methylene-3-acetoxypropane with four structurally related compounds:

Physical and Chemical Properties

- Volatility and Boiling Points: Allyl chloride (BP: 44–46°C) and methallyl chloride (BP: 72–74°C) are volatile due to their low molecular weights and non-polar alkenes. In contrast, this compound’s acetoxy group increases polarity and molecular weight, likely raising its boiling point above 150°C (estimated). Chloroacetone (BP: 119°C) and 1-Chloro-2-methyl-2-propanol (BP: 142°C) align with this trend, where polar groups elevate boiling points .

- Solubility: The acetoxy group enhances solubility in polar solvents (e.g., acetone, ethyl acetate) compared to allyl/methallyl chlorides, which are more soluble in hydrocarbons. Chloroacetone’s ketone group allows miscibility with alcohols and ethers, while 1-Chloro-2-methyl-2-propanol’s hydroxyl group enables water solubility .

Reactivity :

- Nucleophilic Substitution : Allyl and methallyl chlorides undergo SN2 reactions at the chlorine site. The target compound’s acetoxy group may stabilize adjacent charges, altering substitution kinetics .

- Hydrolysis : The acetoxy group in this compound is prone to hydrolysis, yielding acetic acid and a chlorinated diol. This contrasts with chloroacetone, which resists hydrolysis due to its electron-withdrawing ketone .

- Polymerization : Methallyl chloride’s branched alkene participates in radical polymerizations. The target compound’s methylene group may similarly initiate copolymerization but with steric hindrance from the acetoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.